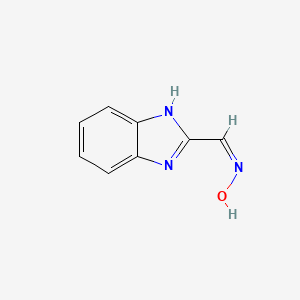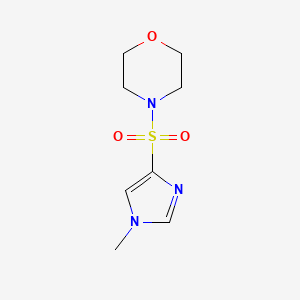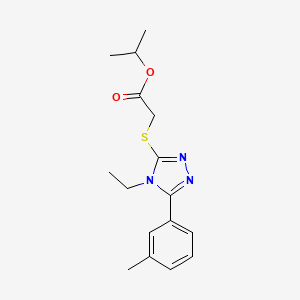![molecular formula C7H5NOS2 B11770374 Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
Thieno[3,2-b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a fused ring system composed of two thiophene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-2-carboxamide typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 2-position. One common method includes the Suzuki coupling reaction, which involves the reaction of a thieno[3,2-b]thiophene boronic acid derivative with an appropriate halide under palladium catalysis . Another approach involves the Vilsmeier-Haack formylation of thieno[3,2-b]thiophene, followed by conversion to the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, such as the Suzuki coupling reaction, which can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Thieno[3,2-b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices such as organic field-effect transistors and solar cells .
Mecanismo De Acción
The mechanism of action of thieno[3,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties.
Thieno[3,4-b]thiophene: Known for its optoelectronic applications.
Dithieno[3,2-b2’,3’-d]thiophene: Used in organic electronics for its extended conjugation
Uniqueness
Thieno[3,2-b]thiophene-2-carboxamide is unique due to its specific ring fusion and functionalization, which impart distinct electronic properties and reactivity compared to other thienothiophene isomers .
Propiedades
Fórmula molecular |
C7H5NOS2 |
|---|---|
Peso molecular |
183.3 g/mol |
Nombre IUPAC |
thieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C7H5NOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,8,9) |
Clave InChI |
SNLYGXQULJJLMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1SC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)




